3-(Pyridin-2-yl)benzonitrile
Overview
Description
3-(Pyridin-2-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)benzonitrile typically involves the coupling of a pyridine derivative with a benzonitrile derivative. One common method is the palladium-catalyzed cross-coupling reaction between 2-bromopyridine and 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 3-(Pyridin-2-yl)benzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been shown to inhibit specific kinases or modulate receptor activity, leading to therapeutic effects in diseases like cancer and epilepsy .
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound is structurally similar and is studied for its potential as a cancer treatment.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and are used in various synthetic applications.
Uniqueness
3-(Pyridin-2-yl)benzonitrile is unique due to its specific combination of a pyridine ring and a benzonitrile group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-pyridin-2-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHIDPYTAHUIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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